molecular formula C10H17NO2 B3277224 (2S,3S)-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate CAS No. 65641-66-9

(2S,3S)-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B3277224
CAS No.: 65641-66-9
M. Wt: 183.25
InChI Key: KNPLGHZLVZHFSD-PEBLOWIWSA-N
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Description

(2S,3S)-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate is a bicyclic compound characterized by its unique structure, which includes a bicyclo[2.2.2]octane framework.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate typically involves the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing production costs .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(2S,3S)-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a chiral building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2S,3S)-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects .

Properties

IUPAC Name

methyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-13-10(12)8-6-2-4-7(5-3-6)9(8)11/h6-9H,2-5,11H2,1H3/t6?,7?,8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPLGHZLVZHFSD-PEBLOWIWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCC(C1N)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@H](C2CCC1CC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3S)-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate
Reactant of Route 2
(2S,3S)-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate
Reactant of Route 3
(2S,3S)-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate
Reactant of Route 4
(2S,3S)-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate
Reactant of Route 5
(2S,3S)-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate
Reactant of Route 6
Reactant of Route 6
(2S,3S)-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate

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